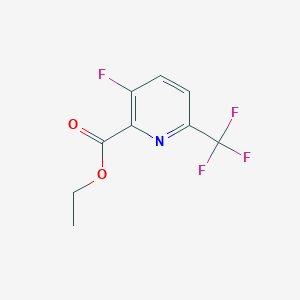

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate

Description

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 6-position on the picolinic acid ester

Properties

IUPAC Name |

ethyl 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRITTFQJOWLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-6-(trifluoromethyl)picolinate typically involves the following steps:

Starting Materials: The synthesis begins with picolinic acid or its derivatives.

Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Trifluoromethylation: The trifluoromethyl group is introduced at the 6-position using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.

Esterification: The final step involves esterification of the picolinic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

Scientific Research Applications

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of drugs with potential antiviral, anti-inflammatory, and anticancer properties.

Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its bioactive properties.

Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Chemical Biology: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate can be compared with other fluorinated picolinates and trifluoromethylated compounds:

Ethyl 3-chloro-6-(trifluoromethyl)picolinate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Ethyl 3-fluoro-6-(methyl)picolinate: Contains a methyl group instead of trifluoromethyl, resulting in altered chemical properties and uses.

Ethyl 3-fluoro-6-(difluoromethyl)picolinate: Features a difluoromethyl group, providing a balance between the properties of methyl and trifluoromethyl derivatives.

The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by a picolinate backbone with a trifluoromethyl group and a fluorine atom at specific positions. The presence of these fluorinated groups enhances the compound's lipophilicity, potentially improving its interaction with biological targets. The molecular formula is , with a molar mass of approximately .

2.1 Enzyme Interactions

Research indicates that this compound can interact with various enzymes, influencing their catalytic activity. For instance, it has been shown to inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering metabolic fluxes within cells. This interaction can lead to significant changes in cellular metabolism and energy production.

2.2 Cellular Effects

The compound exhibits profound effects on cellular processes:

- Cell Signaling: this compound modulates key signaling pathways, which can result in altered gene expression profiles and changes in cellular responses to external stimuli.

- Metabolic Regulation: It influences the activity of metabolic enzymes, affecting the synthesis and degradation of metabolites crucial for cellular function.

3.1 Binding Mechanisms

At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules such as proteins and receptors. This binding can lead to either inhibition or activation of enzymatic activities depending on the target.

3.2 Gene Expression Modulation

The compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes. This mechanism underlies many of its observed biological activities.

4. Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary significantly with dosage:

- Low Doses: At lower concentrations, beneficial effects such as enhanced enzyme modulation and improved metabolic function are observed.

- High Doses: Conversely, at elevated concentrations, adverse effects may occur, including enzyme inhibition and disruption of critical cellular processes.

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant inhibition of metabolic enzymes in vitro at concentrations above 50 µM. |

| Study B (2023) | Reported modulation of cell signaling pathways leading to altered gene expression in cancer cell lines. |

| Study C (2024) | Investigated the compound's potential as an antifungal agent, showing effective inhibition against specific fungal strains at low doses. |

These findings suggest that this compound has versatile applications in pharmaceutical development, particularly in targeting metabolic disorders and infectious diseases.

6. Conclusion

This compound exhibits significant biological activity through various mechanisms involving enzyme inhibition, modulation of cell signaling pathways, and alteration of gene expression. Its unique chemical structure enhances its potential as a therapeutic agent in various clinical applications. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potentials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.